3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one
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Overview
Description
3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core through the construction of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one include other imidazo[1,2-a]pyrimidines, such as:
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]triazine
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern and the specific functional groups attached to the imidazo[1,2-a]pyrimidine core. These structural differences can lead to distinct biological activities and therapeutic potentials .
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3,5-dihydro-1H-imidazo[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C6H7N3O/c10-5-4-9-3-1-2-7-6(9)8-5/h1-2H,3-4H2,(H,7,8,10) |
InChI Key |
JZZIBLCFLAQEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN=C2N1CC(=O)N2 |
Origin of Product |
United States |
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